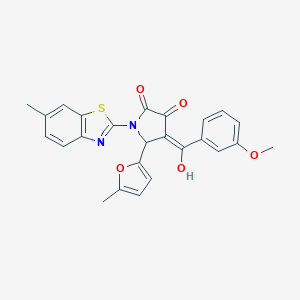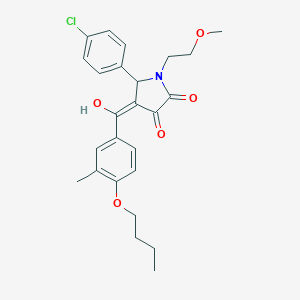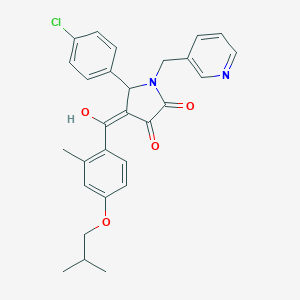![molecular formula C20H21N3O3S B266890 3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as DPTB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DPTB is a thiadiazole derivative that has been studied for its biological and pharmacological properties.
Mechanism of Action
3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide acts as a selective sigma-1 receptor agonist, which leads to the modulation of intracellular calcium levels and the activation of various signaling pathways. This modulation of calcium signaling has been shown to have neuroprotective effects and may have potential therapeutic applications in neurological disorders.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). 3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory conditions.
Advantages and Limitations for Lab Experiments
The advantages of using 3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments include its high purity and selectivity for sigma-1 receptors. However, the limitations of using 3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for the study of 3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide. One potential direction is the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its anti-inflammatory effects and its potential applications in the treatment of inflammatory conditions. Further research is also needed to fully understand the mechanisms of action of 3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide and its potential interactions with other signaling pathways.
Synthesis Methods
The synthesis of 3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide involves the reaction of 3,4-dimethoxybenzoyl chloride with 5-(1-phenylpropyl)-1,3,4-thiadiazol-2-amine in the presence of triethylamine. The resulting compound is purified through recrystallization to obtain 3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide in high purity.
Scientific Research Applications
3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for sigma-1 receptors, which are involved in the regulation of neurotransmitter release and ion channel activity. 3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide has been used to study the role of sigma-1 receptors in neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
Product Name |
3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
|---|---|
Molecular Formula |
C20H21N3O3S |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H21N3O3S/c1-4-15(13-8-6-5-7-9-13)19-22-23-20(27-19)21-18(24)14-10-11-16(25-2)17(12-14)26-3/h5-12,15H,4H2,1-3H3,(H,21,23,24) |
InChI Key |
ZWWQQNSGBVKJIZ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266811.png)
![(E)-(3-methoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266812.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-5-(4-isopropylphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266818.png)





![(E)-[2-(4-chlorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][3-methyl-4-(2-methylpropoxy)phenyl]methanolate](/img/structure/B266827.png)



![5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266836.png)